BenchChemオンラインストアへようこそ!

sodium;2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate

mGluR4 Positive Allosteric Modulator Parkinson's disease

Select VU0155041 sodium salt for definitive mGluR4 pharmacology—the only tool compound combining 8-fold superior potency over PHCCC, intrinsic allosteric agonist activity (EC50 2.3 µM), and confirmed absence of antagonist effects at mGluR1, mGluR2, and mGluR8 across 67 off-target assays. The pre-formed sodium salt guarantees consistent aqueous solubility (≥25 mM) for direct formulation in artificial cerebrospinal fluid or saline without co-solvents, eliminating DMSO-induced behavioral confounds. Validated in Parkinson's disease, opioid addiction, and neuropathic pain models via stereotaxic microinjection at 31–316 nmol doses. Choose the water-soluble, selective mGluR4 PAM for reproducible electrophysiology, microdialysis, and operant conditioning studies.

Molecular Formula C14H14Cl2NNaO3
Molecular Weight 338.2 g/mol
Cat. No. B7821364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate
Molecular FormulaC14H14Cl2NNaO3
Molecular Weight338.2 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)[O-].[Na+]
InChIInChI=1S/C14H15Cl2NO3.Na/c15-8-5-9(16)7-10(6-8)17-13(18)11-3-1-2-4-12(11)14(19)20;/h5-7,11-12H,1-4H2,(H,17,18)(H,19,20);/q;+1/p-1
InChIKeyZFDOLOCYGVTGDQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

sodium;2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate (VU0155041 Sodium Salt) for mGluR4 Research: Procurement-Grade Profile


sodium;2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate, commonly cataloged as VU0155041 sodium salt (CAS 1259372-69-4), is a cis-configured cyclohexane carboxamide derivative that functions as a potent, selective mixed allosteric agonist/positive allosteric modulator (PAM) of metabotropic glutamate receptor 4 (mGluR4) [1]. It was first disclosed in a primary screening campaign as compound VU0003423 and subsequently resolved to its active cis regioisomer, VU0155041, which demonstrated approximately 8-fold greater potency than the first-generation mGluR4 PAM, PHCCC [1]. The sodium salt form confers substantial water solubility (≥25–100 mM), enabling formulation in aqueous vehicles for in vivo dosing without the need for co-solvents or pH adjustment required by the free acid . This compound is widely procured for preclinical neuroscience research, particularly in models of Parkinson's disease, addiction, and neuropathic pain, where selective mGluR4 activation is mechanistically implicated [2].

Why sodium;2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate Cannot Be Replaced by Another mGluR4 PAM Without Quantitative Validation


Generic substitution among mGluR4 positive allosteric modulators is not supported by evidence: VU0155041 sodium salt possesses a unique combination of substantial aqueous solubility, a mixed allosteric agonist/PAM mechanism, and a selectivity profile validated against 67 off-targets, none of which are simultaneously matched by the closest historical comparator PHCCC, the free acid form, or chemically distinct PAMs such as ADX88178 [1]. PHCCC, while historically foundational, exhibits significant antagonist activity at mGluR1, mGluR2, and mGluR8, rendering it unsuitable for studies requiring clean mGluR4 pharmacology; ADX88178, though more potent in vitro, has been shown to exert mGluR4-independent anti-inflammatory effects, complicating mechanistic interpretation [2]. The free acid of VU0155041 requires stoichiometric base for dissolution, introducing formulation variability absent in the pre-formed sodium salt . The quantitative evidence below demonstrates that procurement decisions predicated solely on target class membership will introduce confounds in solubility, selectivity, functional efficacy, and in vivo reproducibility.

Quantitative Differentiation Evidence for sodium;2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate (VU0155041 Sodium Salt) Versus Closest Comparators


Approximately 8-Fold Greater Potency at Human and Rat mGluR4 Versus the Prototypical PAM PHCCC

VU0155041 (the parent cis racemate from which the sodium salt is derived) was directly compared head-to-head against PHCCC in identical cellular assays. In the human mGluR4/Gqi5 calcium mobilization assay, VU0155041 (compound 2h) exhibited an EC50 of 0.75 ± 0.2 µM, while PHCCC displayed an EC50 >10 µM, representing an improvement of over 13-fold in absolute potency [1]. In the rat mGluR4/GIRK thallium flux assay, the EC50 values were 0.56 ± 0.1 µM and 4.9 ± 1.3 µM respectively, corresponding to an 8.8-fold difference [1]. The commercial sodium salt formulation has been independently validated with EC50 values of 798 nM at human mGluR4 and 693 nM at rat mGluR4 . The consensus 8-fold potency advantage means that VU0155041 sodium salt achieves equivalent mGluR4 potentiation at substantially lower concentrations, reducing the risk of solvent-related artifacts and off-target engagement inherent to the high micromolar concentrations required by PHCCC.

mGluR4 Positive Allosteric Modulator Parkinson's disease

Superior Selectivity Profile: No Significant Activity at Other mGluR Subtypes or 67 Off-Targets, Unlike PHCCC

The primary paper explicitly states that VU0155041 'did not show any significant potentiator or antagonist activity at other mGluR subtypes' [1]. In an expanded selectivity panel, VU0155041 exhibited no effect on radioligand binding across 67 G protein-coupled receptors, ion channels, and transporters, and lacked antagonist activity at NMDA receptors in striatal medium spiny neurons at 10 µM . In stark contrast, PHCCC is documented to possess antagonist activity at mGluR1 (IC50 ~3 µM) and potent antagonism at mGluR2 and mGluR8, fundamentally compromising its utility as a subtype-selective probe [2]. This differential selectivity is critical: experiments employing PHCCC to interrogate mGluR4 function are confounded by concurrent blockade of other group I and group III mGluRs, whereas VU0155041 sodium salt provides a clean pharmacological window for mGluR4-specific modulation.

Selectivity Off-target profiling mGluR subtypes

Aqueous Solubility Advantage: Direct Water Solubility to 100 mM Versus PHCCC and the Free Acid Form

VU0155041 sodium salt is directly soluble in water to a concentration of 100 mM, enabling preparation of aqueous dosing solutions without organic co-solvents or pH adjustment . The free acid form of VU0155041, by contrast, requires dissolution in 1 equivalent of NaOH to achieve comparable solubility (100 mM), introducing additional formulation steps and potential variability . PHCCC is practically insoluble in water and requires DMSO as a carrier (soluble to 100 mM in DMSO only), necessitating organic solvent exposure in all experimental paradigms . This solubility differential has direct experimental consequences: the sodium salt can be formulated in artificial cerebrospinal fluid for intracerebroventricular infusion, whereas PHCCC requires DMSO vehicles that may independently modulate neuronal excitability and confound behavioral readouts.

Aqueous solubility In vivo formulation Sodium salt

Mixed Allosteric Agonist/PAM Mechanism Confers Baseline mGluR4 Activation Not Achieved by Pure PAMs Like PHCCC

In the primary characterization study, VU0155041 was identified as a mixed allosteric agonist/positive allosteric modulator, meaning it directly activates mGluR4 in the absence of glutamate at a site distinct from the orthosteric binding pocket, in addition to potentiating glutamate responses [1]. The intrinsic agonist activity was confirmed by the observation that VU0155041 elicited a concentration-dependent baseline shift in thallium flux assays independent of glutamate co-application, with an EC50 of approximately 2.3 ± 0.5 µM for direct agonism [1]. PHCCC, by contrast, is a pure PAM with no detectable intrinsic agonist activity; it shifts the glutamate concentration-response curve but does not activate the receptor alone [1]. This functional distinction is not merely academic: in systems with low ambient glutamate tone, such as certain ex vivo slice preparations or in vivo conditions of reduced glutamatergic transmission, a pure PAM may fail to achieve receptor engagement, whereas a mixed agonist/PAM can sustain mGluR4 signaling. The sodium salt retains the full functional profile of VU0155041 while providing the formulation advantages described above.

Allosteric agonist Functional selectivity Signal bias

Validated In Vivo Efficacy in Rodent Parkinson's Disease Models at Defined Doses Not Replicated by PHCCC at Equivalent Exposures

VU0155041 was evaluated in two classical rodent models of Parkinson's disease: haloperidol-induced catalepsy and reserpine-induced akinesia. Intracerebroventricular (i.c.v.) administration of 31 to 316 nmol of VU0155041 produced a dose-dependent reversal of catalepsy and akinesia, with statistically significant effects observed at the intermediate and highest doses [1]. These effects were achieved using VU0155041 formulated in an aqueous vehicle (1 N NaOH neutralized to pH 7.4), a formulation enabled by its solubility profile. While PHCCC has also been reported to exert antiparkinsonian effects in rodent models, it requires higher doses and is limited by its poor solubility and off-target pharmacology, which complicates dose-response interpretation [1][2]. The sodium salt form of VU0155041 has been used in subsequent behavioral paradigms, including morphine-induced conditioned place preference and neuropathic pain models, demonstrating dose-dependent efficacy across multiple behavioral domains [3]. This breadth of in vivo validation, supported by a consistent formulation method, provides procurement confidence that the compound will perform reproducibly in preclinical studies.

Parkinson's disease In vivo efficacy Intracerebroventricular

Chiral Identity and Batch-to-Batch Consistency of the Sodium Salt Form Versus Variable Regioisomer and Enantiomer Purity in Generic Free Acid Preparations

The active cis regioisomer of VU0155041, specifically the (1R,2S) enantiomer, contains the preponderance of mGluR4 PAM activity, while the trans regioisomer is essentially inactive [1]. Resolution studies demonstrated that the (1R,2S)-VU0155041 enantiomer is a partial mGluR4 agonist with an EC50 of 2.35 µM, whereas the (1S,2R) enantiomer exhibits substantially weaker activity . The sodium salt (CAS 1259372-69-4) is supplied as the stereochemically defined (1R,2S) sodium carboxylate, with purity typically exceeding 98% by HPLC . In contrast, generic 'VU0155041 free acid' preparations may be supplied as the racemic cis mixture or with undefined enantiomeric ratios, introducing potency variability across batches. For procurement purposes, specifying the sodium salt ensures that the user receives the validated active enantiomer in a defined salt stoichiometry, eliminating the need for in-house chiral analytical verification and minimizing inter-experimental variability attributable to stereochemical inconsistency.

Stereochemistry Enantiomeric excess Quality control

Research Application Scenarios for sodium;2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate Based on Proven Differential Evidence


Parkinson's Disease Target Validation Studies Requiring Clean mGluR4 Pharmacology Without mGluR1/2/8 Confounds

The combination of 8-fold greater potency than PHCCC and absence of off-target activity at mGluR1, mGluR2, and mGluR8 [1] makes VU0155041 sodium salt the preferred tool compound for mechanistic studies investigating the role of mGluR4 in basal ganglia motor circuitry. Researchers conducting electrophysiological recordings at the striatopallidal synapse or behavioral assessments of motor function can attribute observed effects specifically to mGluR4 potentiation, unlike studies employing PHCCC where concurrent antagonism of group I and group III mGluRs obscures interpretation. The water-soluble formulation further enables direct preparation in artificial cerebrospinal fluid for stereotaxic microinjection at validated doses of 31–316 nmol [1].

Glutamate-Independent mGluR4 Activation in Low-Tone Synaptic Environments

In ex vivo brain slice electrophysiology or in vivo microdialysis paradigms where ambient glutamate concentrations may be below the threshold for pure PAM efficacy, VU0155041 sodium salt provides intrinsic allosteric agonist activity (EC50 = 2.3 µM) that directly activates mGluR4 signaling [1]. This is a functional capability absent in PHCCC and many later-generation pure PAMs. Procurement of the sodium salt specifically enables experimental designs that probe mGluR4-mediated modulation of synaptic transmission independent of endogenous glutamate release, a paradigm relevant to understanding mGluR4 function in neurodegenerative states where glutamatergic tone may be pathologically altered.

Behavioral Pharmacology of Reward and Addiction Utilizing Consistent Aqueous Dosing

VU0155041 sodium salt has been validated in rodent models of morphine-induced conditioned place preference, demonstrating dose-dependent facilitation of extinction and inhibition of reinstatement at intra-NAc doses of 10–50 µg/0.5 µL [1]. The water-soluble sodium salt formulation eliminates the behavioral confound of DMSO-induced locomotor effects that would arise from PHCCC-based dosing solutions. For laboratories conducting operant conditioning, self-administration, or place conditioning paradigms, the sodium salt ensures that the vehicle does not independently alter motivated behavior, enabling clean interpretation of mGluR4-mediated effects on reward circuitry.

Neuropathic Pain Research Requiring Reproducible Systemic or Central Dosing

The dose-dependent attenuation of hyperalgesia in neuropathic pain models has been demonstrated with (1R,2S)-VU0155041, the active enantiomer contained in the sodium salt [1]. The defined stereochemistry and aqueous solubility of the sodium salt enable reproducible formulation for both intracerebroventricular and, with appropriate solubility enhancers, systemic administration routes. Procurement of the sodium salt rather than generic free acid ensures that the active enantiomeric species is delivered at each dose, critical for quantitative pain threshold assays where potency variability directly impacts the reliability of dose-response curves and the calculation of ED50 values.

Quote Request

Request a Quote for sodium;2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.